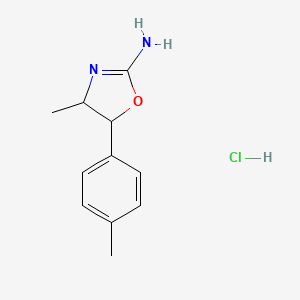
H-DL-Val-Gly-DL-xiIle-DL-Asn-DL-Val-DL-Lys-DL-Cys(1)-DL-Lys-DL-His-DL-Ser-DL-Arg-DL-Gln-DL-Cys(2)-DL-Leu-DL-Lys-DL-Pro-DL-Cys(3)-DL-Lys-DL-Asp-DL-Ala-Gly-DL-Met-DL-Arg-DL-Phe-Gly-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Asn-Gly-DL-Lys-DL-Cys(2)-DL-His-DL-Cys(3)-DL-xiThr-DL-Pro-DL-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potent and selective KV1.3 channel blocker (IC50 values are 0.0019 and 0.65 nM for KV1.3 and KV1.1, respectively). Inhibits CD4+ CCR7- T cell activation. Ameliorates rat experimental autoimmune encephalomyelitis, in a model for multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
Chromatographic Separation and Analysis
One of the key applications of these amino acid sequences involves chromatographic techniques. Studies have shown the efficiency of high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) in separating and analyzing amino acids and peptides like those in the given sequence. For instance, Mohammad and Zehra (2008) demonstrated the separation of amino acids using HPTLC plates, which could be relevant for analyzing components of the complex peptide sequence mentioned (Mohammad & Zehra, 2008). Similarly, Jin et al. (1998) explored the total resolution of DL-amino acids using a fluorescent chiral reagent, highlighting the use of reversed-phase liquid chromatography for such complex molecules (Jin et al., 1998).
Conformational Studies in Solution
The conformation of amino acids and peptides in different solvents is another area of research. Siemion and Picur (1988) investigated the mean conformation of N-acetylamino acid N'-methylamides in dimethyl sulfoxide (DMSO) solution, including derivatives of several DL-amino acids. This research is significant for understanding how the sequence might behave in different solvent environments (Siemion & Picur, 1988).
Peptide Synthesis and Racemization Studies
The synthesis of peptides and the potential for racemization during this process is a critical aspect of research involving complex amino acid sequences. Izumiya et al. (1971) focused on the synthesis of tripeptides and the separation of diastereomers, which can be directly related to the study of the complex peptide sequence provided (Izumiya et al., 1971).
Eigenschaften
Produktname |
H-DL-Val-Gly-DL-xiIle-DL-Asn-DL-Val-DL-Lys-DL-Cys(1)-DL-Lys-DL-His-DL-Ser-DL-Arg-DL-Gln-DL-Cys(2)-DL-Leu-DL-Lys-DL-Pro-DL-Cys(3)-DL-Lys-DL-Asp-DL-Ala-Gly-DL-Met-DL-Arg-DL-Phe-Gly-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Asn-Gly-DL-Lys-DL-Cys(2)-DL-His-DL-Cys(3)-DL-xiThr-DL-Pro-DL-Lys-OH |
|---|---|
Molekularformel |
C169H281N57O46S7 |
Molekulargewicht |
4071.86 |
IUPAC-Name |
6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,50,72,89-pentakis(4-aminobutyl)-78-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-33-benzyl-30,59-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-81-(1-hydroxyethyl)-56-(hydroxymethyl)-4,53-bis(1H-imidazol-4-ylmethyl)-21-methyl-86-(2-methylpropyl)-27-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,71,74,77,80,83,84,87,90,96-heptacosaoxo-9,10,44,45,67,68-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,61,64,70,73,76,79,82,85,88,91,97-heptacosazatetracyclo[40.27.14.1412,65.091,95]heptanonacontane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C169H281N57O46S7/c1-13-88(8)132(221-128(236)75-192-161(265)130(180)86(4)5)163(267)213-111(68-124(179)232)151(255)222-131(87(6)7)162(266)204-99(41-21-28-55-174)144(248)216-114-77-274-278-81-118-157(261)223-133(90(10)228)164(268)212-110(67-123(178)231)137(241)191-74-127(235)196-95(37-17-24-51-170)138(242)215-116-79-276-275-78-115(217-145(249)102(48-49-122(177)230)203-140(244)100(44-31-58-187-168(181)182)200-152(256)113(76-227)214-149(253)108(65-93-70-185-83-193-93)209-141(245)97(201-153(114)257)39-19-26-53-172)155(259)207-106(63-85(2)3)148(252)205-104(42-22-29-56-175)165(269)225-60-33-46-120(225)160(264)220-117(80-277-279-82-119(219-150(254)109(210-156(116)260)66-94-71-186-84-194-94)158(262)224-134(91(11)229)166(270)226-61-34-47-121(226)159(263)206-105(167(271)272)43-23-30-57-176)154(258)202-98(40-20-27-54-173)142(246)211-112(69-129(237)238)147(251)195-89(9)135(239)189-72-125(233)198-103(50-62-273-12)146(250)199-101(45-32-59-188-169(183)184)143(247)208-107(64-92-35-15-14-16-36-92)136(240)190-73-126(234)197-96(139(243)218-118)38-18-25-52-171/h14-16,35-36,70-71,83-91,95-121,130-134,227-229H,13,17-34,37-69,72-82,170-176,180H2,1-12H3,(H2,177,230)(H2,178,231)(H2,179,232)(H,185,193)(H,186,194)(H,189,239)(H,190,240)(H,191,241)(H,192,265)(H,195,251)(H,196,235)(H,197,234)(H,198,233)(H,199,250)(H,200,256)(H,201,257)(H,202,258)(H,203,244)(H,204,266)(H,205,252)(H,206,263)(H,207,259)(H,208,247)(H,209,245)(H,210,260)(H,211,246)(H,212,268)(H,213,267)(H,214,253)(H,215,242)(H,216,248)(H,217,249)(H,218,243)(H,219,254)(H,220,264)(H,221,236)(H,222,255)(H,223,261)(H,224,262)(H,237,238)(H,271,272)(H4,181,182,187)(H4,183,184,188) |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCCN)CC7=CC=CC=C7)CCCNC(=N)N)CCSC)C)CC(=O)O)CCCCN)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCCN)CC8=CNC=N8)CO)CCCNC(=N)N)CCC(=O)N)CCCCN)CC(=O)N)C(C)O)NC(=O)CNC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




